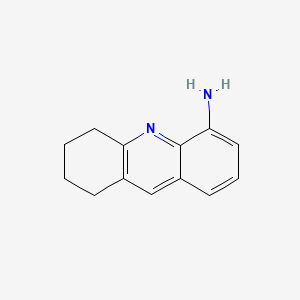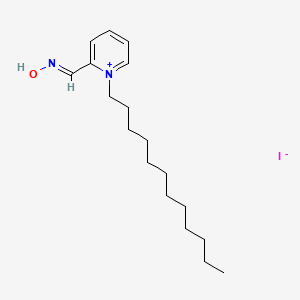
2-Hydroxyiminomethyl-1-dodecylpyridinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polymer-assisted deposition (PAD) is a versatile chemical solution route used for the deposition of a wide range of materials, particularly in thin films. This method is known for its ability to produce high-quality coatings of metals, metal oxides, metal nitrides, metal carbides, and their derived composites .
準備方法
Synthetic Routes and Reaction Conditions
PAD involves the use of polymeric additives to stabilize metal ions in solution, which are then deposited onto a substrate. The process typically includes the following steps:
Preparation of the Precursor Solution: Metal salts are dissolved in a solvent, and a polymer is added to form a stable complex.
Deposition: The precursor solution is applied to the substrate using techniques such as spin coating, dip coating, or spray coating.
Heat Treatment: The coated substrate is subjected to thermal treatment to remove the polymer and form the desired metal or metal oxide film.
Industrial Production Methods
In industrial settings, PAD is used to produce thin films for various applications, including electronics, optics, and catalysis. The process can be scaled up by using automated deposition systems and continuous heat treatment furnaces to ensure uniformity and high throughput .
化学反応の分析
Types of Reactions
PAD primarily involves the following types of reactions:
Thermal Decomposition: The polymer-metal complex decomposes upon heating to form the desired metal or metal oxide.
Oxidation: Metal ions in the precursor solution are oxidized to form metal oxides during the heat treatment process.
Common Reagents and Conditions
Reagents: Metal salts (e.g., nitrates, chlorides), polymers (e.g., polyvinyl alcohol), solvents (e.g., water, ethanol).
Major Products
The major products formed through PAD include thin films of metals (e.g., copper, nickel), metal oxides (e.g., titanium dioxide, zinc oxide), and metal nitrides (e.g., titanium nitride) .
科学的研究の応用
PAD has a wide range of scientific research applications:
Chemistry: Used for the synthesis of high-purity thin films and nanostructures for catalysis and sensor applications.
Biology: Employed in the fabrication of biocompatible coatings for medical implants and devices.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
作用機序
The mechanism of PAD involves the stabilization of metal ions by polymers, which prevents premature precipitation and allows for uniform deposition. During heat treatment, the polymer decomposes, and the metal ions are reduced or oxidized to form the desired material. The molecular targets and pathways involved include the interaction between metal ions and polymer functional groups, as well as the thermal decomposition of the polymer .
類似化合物との比較
PAD is unique compared to other deposition methods due to its ability to produce high-quality films with precise control over composition and thickness. Similar compounds and methods include:
Sol-Gel Process: Involves the transition of a solution into a solid gel phase, used for producing metal oxides.
Chemical Vapor Deposition (CVD): A process where gaseous reactants form a solid material on a substrate.
Physical Vapor Deposition (PVD): Involves the physical transfer of material from a source to a substrate in a vacuum environment.
PAD stands out due to its simplicity, cost-effectiveness, and ability to produce uniform coatings on complex substrates .
特性
CAS番号 |
3150-38-7 |
|---|---|
分子式 |
C18H31IN2O |
分子量 |
418.4 g/mol |
IUPAC名 |
(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;iodide |
InChI |
InChI=1S/C18H30N2O.HI/c1-2-3-4-5-6-7-8-9-10-12-15-20-16-13-11-14-18(20)17-19-21;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H |
InChIキー |
SWZLHQKRIGCCEU-UHFFFAOYSA-N |
異性体SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1/C=N/O.[I-] |
正規SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1C=NO.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


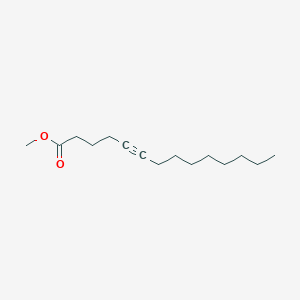
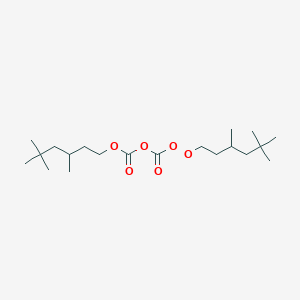
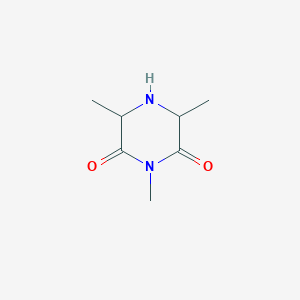
![(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B13824107.png)
![3-[(2,5-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13824115.png)
![Methyl 5,6-dichloro-1h-benzo[d]imidazol-2-ylcarbamate](/img/structure/B13824121.png)
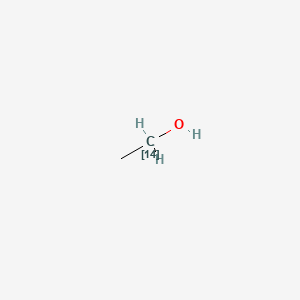
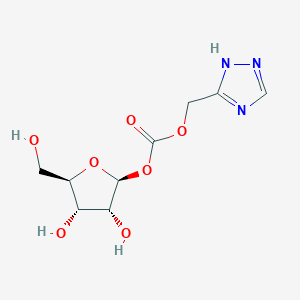
![Dimethyl 3-methyl-5-{[2-(4-nitrophenoxy)propanoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B13824138.png)
![2-Bromo-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13824144.png)
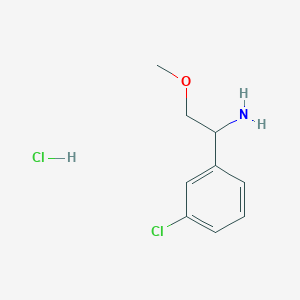
![N'-[(E)-furan-2-ylmethylidene]-2-[(3-methylphenyl)amino]butanehydrazide](/img/structure/B13824161.png)
![3,4-dimethyl-7-(4-methyl-1,4-diazepan-1-yl)-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13824171.png)
